molecular formula C17H16BrF3N4O B2874877 (2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034413-35-7

(2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2874877
CAS No.: 2034413-35-7
M. Wt: 429.241
InChI Key: OWFWIERXFGEMAC-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrF3N4O and its molecular weight is 429.241. The purity is usually 95%.
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Biological Activity

The compound (2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , identified by CAS Number 2034413-35-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrF3N4OC_{17}H_{16}BrF_3N_4O with a molecular weight of 429.2 g/mol. The structure includes a bromophenyl group and a piperazine moiety linked to a pyrimidine derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₆BrF₃N₄O
Molecular Weight429.2 g/mol
CAS Number2034413-35-7

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine and pyrimidine structures exhibit moderate to good antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar activity .
  • Antitumor Activity : The structural components of the compound suggest potential antitumor activity. Studies on related compounds have demonstrated significant cytotoxic effects against cancer cell lines, including HepG2 and SGC-7901, with mechanisms involving apoptosis and cell cycle arrest .
  • Neuropharmacological Effects : The piperazine ring is known for its neuropharmacological properties, often acting as a scaffold for drugs targeting central nervous system disorders. Compounds incorporating similar moieties have been investigated for their anticonvulsant and anxiolytic effects .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Certain analogs have shown the ability to inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Screening : A study reported that various piperazine derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could similarly exhibit these properties .
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds significantly reduced cell viability in multiple cancer cell lines, indicating potential for further development as anticancer agents .
  • Neuropharmacological Evaluations : Compounds with similar structures have been evaluated for their effects on behavior in animal models, showing promise in reducing anxiety-like behaviors and enhancing cognitive functions .

Properties

IUPAC Name

(2-bromophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF3N4O/c1-11-22-14(17(19,20)21)10-15(23-11)24-6-8-25(9-7-24)16(26)12-4-2-3-5-13(12)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFWIERXFGEMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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